![molecular formula C8H5F6NO B11864736 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine](/img/structure/B11864736.png)
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine
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Overview
Description
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound It is characterized by the presence of both trifluoroethoxy and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with trifluoromethylating and trifluoroethoxylating agents. One common method involves the use of trifluoromethyl triflate as a source of the trifluoromethoxy group. The reaction conditions often include the presence of a base and an appropriate solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine is unique due to the presence of both trifluoromethyl and trifluoroethoxy groups. This dual substitution enhances its chemical stability, lipophilicity, and potential for diverse applications. The combination of these functional groups also allows for more versatile chemical modifications and interactions with biological targets .
Biological Activity
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of trifluoromethylpyridines, which are known for their diverse applications in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The compound features a pyridine ring substituted with trifluoroethyl and trifluoromethyl groups, contributing to its unique chemical properties. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are critical for biological activity.
Biological Activity Overview
Research indicates that trifluoromethylpyridines exhibit various biological activities, including antibacterial, antifungal, and insecticidal properties. The specific compound has been evaluated for its efficacy against several pathogens and pests.
Antibacterial Activity
A study highlighted the antibacterial efficacy of related trifluoromethylpyridine compounds against Xanthomonas oryzae (Xoo) and Ralstonia solanacearum. Compounds with similar structures showed significant antibacterial activity at concentrations around 50 to 100 mg/L. For instance:
- Compound E6 exhibited an impressive 67% inhibition against Xoo.
- Other derivatives demonstrated varying levels of effectiveness, with some outperforming established commercial agents like thiodiazole copper .
Insecticidal Activity
Insecticidal properties were also assessed, revealing that certain derivatives had potent effects on pests such as Plutella xylostella. The structure-activity relationship (SAR) studies indicated that modifications in the R groups significantly influenced the biological performance:
- E24 , containing a 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine moiety, showed a notable efficacy of 50% against R. solanacearum at 100 mg/L .
Case Studies
-
Synthesis and Evaluation : A comprehensive study synthesized a series of trifluoromethylpyridine derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions had enhanced antibacterial activity compared to their non-fluorinated counterparts.
Compound Activity Against Xoo (%) Activity Against R. solanacearum (%) E6 67 43 E24 50 28 E11 54 40 - Fluorine's Role in Activity : Research has shown that the presence of fluorine in the structure significantly increases the potency of these compounds. For example, the introduction of a trifluoromethyl group at specific positions on the pyridine ring was linked to enhanced inhibition of bacterial growth compared to non-fluorinated analogs .
The exact mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that the trifluoroethyl and trifluoromethyl groups may interact with bacterial enzymes or disrupt cellular membranes due to their lipophilic nature.
Properties
Molecular Formula |
C8H5F6NO |
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Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-16-6-3-5(1-2-15-6)8(12,13)14/h1-3H,4H2 |
InChI Key |
WQYJZQZDMGBIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
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